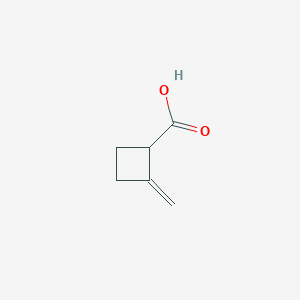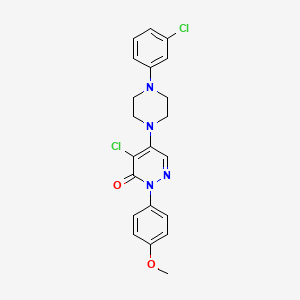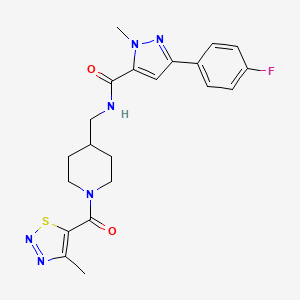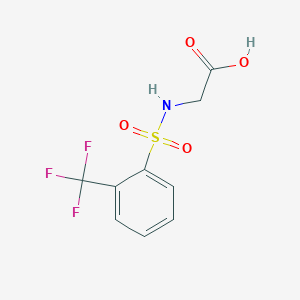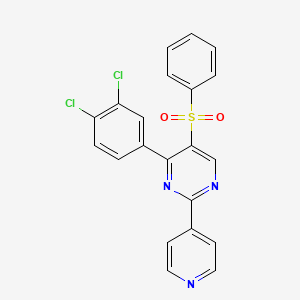
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine (DCPSP) is a synthetic pyrimidine derivative that is widely used in laboratory experiments due to its unique properties. It has been found to be a useful tool for studying various biochemical and physiological processes, and its applications in scientific research are numerous. DCPSP is a versatile molecule with a wide variety of uses, ranging from its ability to inhibit certain enzymes to its potential as a therapeutic agent.
科学的研究の応用
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has been used in a variety of scientific research applications. It has been found to be a useful tool for studying the biochemical and physiological effects of various compounds. It has also been used to investigate the mechanism of action of certain enzymes, as well as to study the effects of various drugs on the body. 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has also been used in cancer research and has been found to have potential therapeutic applications.
作用機序
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been found to act as an agonist of certain receptors, such as the 5-HT2A serotonin receptor. 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has also been found to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has been found to have a variety of biochemical and physiological effects, including its ability to inhibit the production of prostaglandins, its ability to act as an agonist of certain receptors, and its anti-inflammatory and anti-cancer activities. 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has also been found to have neuroprotective effects, and it has been found to be effective in the treatment of depression and anxiety.
実験室実験の利点と制限
The main advantage of using 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine in laboratory experiments is its versatility, as it can be used in a variety of applications. Its ability to act as an inhibitor of certain enzymes and as an agonist of certain receptors makes it a useful tool for studying the biochemical and physiological effects of various compounds. However, 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine is also limited by its potential toxicity, as it has been found to have some toxic effects in certain animal models.
将来の方向性
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has a wide variety of potential future applications. It has been found to have potential therapeutic applications, including its ability to act as an anti-inflammatory and anti-cancer agent. It has also been found to have potential neuroprotective effects, and it may be useful in the treatment of depression and anxiety. Additionally, 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine may be useful in the development of new drugs and therapies for various conditions. Finally, 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine may be useful in the development of new methods of drug delivery, as its ability to act as an inhibitor of certain enzymes and as an agonist of certain receptors makes it a promising tool for drug delivery.
合成法
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine can be synthesized through a variety of methods, including a two-step synthesis involving the reaction of 4-chlorophenylsulfonyl chloride with 4-chlorophenylpyridine and subsequent reaction with 3,4-dichlorophenyl isocyanate. This method is relatively simple and yields a high yield of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine. Other methods include the reaction of 4-chlorophenylsulfonyl chloride with 3,4-dichlorophenyl isocyanate, followed by reaction with 4-chlorophenylpyridine, and the reaction of 4-chlorophenylpyridine with 3,4-dichlorophenyl isocyanate followed by reaction with 4-chlorophenylsulfonyl chloride.
特性
IUPAC Name |
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-17-7-6-15(12-18(17)23)20-19(29(27,28)16-4-2-1-3-5-16)13-25-21(26-20)14-8-10-24-11-9-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODMRJLOVXRQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide](/img/structure/B2910479.png)
![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)

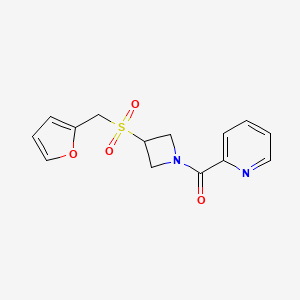

![2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2910484.png)
